molecular formula C5H4ClIS B12274617 2-Chloro-5-iodo-3-methylthiophene

2-Chloro-5-iodo-3-methylthiophene

Cat. No.: B12274617
M. Wt: 258.51 g/mol
InChI Key: MTEODKIZYFJEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-iodo-3-methylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are known for their stability and versatility in various chemical reactions. The presence of chlorine and iodine substituents on the thiophene ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-3-methylthiophene typically involves halogenation reactions. One common method is the halogen dance reaction, where a thiophene derivative undergoes selective halogenation. For instance, starting from 3-methylthiophene, chlorination followed by iodination can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using suitable catalysts and controlled reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-3-methylthiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated thiophenes, while cross-coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-3-methylthiophene depends on its specific application. In chemical reactions, the electron-rich thiophene ring facilitates various substitution and coupling reactions. In biological systems, its mechanism of action would be determined by the molecular targets it interacts with, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-iodo-3-methylthiophene is unique due to the presence of both chlorine and iodine substituents, which enhances its reactivity and versatility in various chemical reactions. This dual halogenation allows for selective functionalization and the formation of complex molecules .

Properties

IUPAC Name

2-chloro-5-iodo-3-methylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIS/c1-3-2-4(7)8-5(3)6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEODKIZYFJEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.